molecular formula C22H27NO4 B4300868 3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid

3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid

Cat. No. B4300868
M. Wt: 369.5 g/mol
InChI Key: HXCFIEWDRGQDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid, also known as TTA, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a potent and selective activator of PPAR delta, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. TTA has been extensively studied for its potential therapeutic applications in metabolic disorders, such as obesity, diabetes, and dyslipidemia.

Mechanism of Action

3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid exerts its effects by binding to and activating PPAR delta, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR delta by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in increased energy expenditure and improved insulin sensitivity. This compound also inhibits the expression of genes involved in lipogenesis and inflammation, which may contribute to its anti-obesity and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Improving insulin sensitivity: this compound has been found to improve insulin sensitivity in animal models of obesity and diabetes by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
- Reducing adiposity: this compound has been shown to reduce adiposity and increase energy expenditure in animal models of obesity by promoting the browning of white adipose tissue and increasing mitochondrial biogenesis.
- Lowering plasma triglyceride and cholesterol levels: this compound has been found to lower plasma triglyceride and cholesterol levels and improve lipid metabolism in various animal models.
- Anti-inflammatory and anti-oxidative properties: this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid in lab experiments is its high selectivity and potency for PPAR delta, which allows for specific activation of this receptor without affecting other PPAR isoforms. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for studying PPAR delta function. However, one of the limitations of using this compound is its potential toxicity, especially at high doses or prolonged exposure. Therefore, careful dose-response studies and toxicity assessments are necessary when using this compound in lab experiments.

Future Directions

There are several future directions for 3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid research, including:
- Investigating the long-term safety and efficacy of this compound in animal models and humans.
- Exploring the potential therapeutic applications of this compound in metabolic disorders, such as obesity, diabetes, and dyslipidemia.
- Identifying the molecular mechanisms underlying the beneficial effects of this compound on metabolic health.
- Developing new PPAR delta agonists with improved selectivity, potency, and safety profiles.
- Investigating the potential synergy between this compound and other compounds, such as exercise or dietary interventions, in improving metabolic health.

Scientific Research Applications

3-(4-tert-butylphenyl)-3-{[(4-methylphenoxy)acetyl]amino}propanoic acid has been extensively studied for its potential therapeutic applications in metabolic disorders, such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, reduce adiposity, and increase energy expenditure in animal models of obesity and diabetes. This compound has also been found to lower plasma triglyceride and cholesterol levels and improve lipid metabolism in various animal models. In addition, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic health.

properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-15-5-11-18(12-6-15)27-14-20(24)23-19(13-21(25)26)16-7-9-17(10-8-16)22(2,3)4/h5-12,19H,13-14H2,1-4H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCFIEWDRGQDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.